3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile
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Overview
Description
3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile is a chemical compound with the molecular formula C19H17FN2OS and a molecular weight of 340.42 g/mol. This compound is known for its unique structure, which includes a thiazepane ring, a fluorophenyl group, and a benzonitrile moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of the thiazepane ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity levels.
Chemical Reactions Analysis
3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Scientific Research Applications
3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile can be compared with other similar compounds, such as:
3-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile: This compound has a similar structure but includes a dioxido group, which may alter its chemical properties and reactivity.
Other thiazepane derivatives: These compounds share the thiazepane ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c20-17-7-2-1-6-16(17)18-8-9-22(10-11-24-18)19(23)15-5-3-4-14(12-15)13-21/h1-7,12,18H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESNULXFVZGOFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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